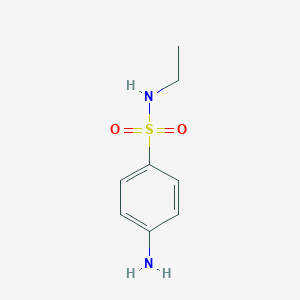

4-Amino-N-ethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZPXCJOUIWRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343968 | |

| Record name | 4-Amino-N-ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-53-1 | |

| Record name | 4-Amino-N-ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-ethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-N-ethylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry. This document details its structural and physicochemical characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Compound Identification and Structure

This compound is an organic compound featuring a primary amine group and an N-ethylated sulfonamide group attached to a benzene ring.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 1709-53-1[1][2] |

| Molecular Formula | C₈H₁₂N₂O₂S[1][2] |

| Molecular Weight | 200.26 g/mol [1][2] |

| Canonical SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)N[2] |

| InChI | InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3[1] |

| InChI Key | FDZPXCJOUIWRII-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. Experimental and predicted values are noted where applicable.

| Property | Value | Source |

| Melting Point | 106 °C | [3] |

| Boiling Point | 367.9 ± 44.0 °C | Predicted[3] |

| Density | 1.260 ± 0.06 g/cm³ | Predicted[3] |

| Appearance | White particles or powdered crystal | General for sulfonamides[4] |

| Solubility | Slightly soluble in cold water; soluble in boiling water, acetone, ethanol, methanol, glycerin, hydrochloric acid, and sodium hydroxide solution. Insoluble in chloroform, ether, benzene, and petroleum ether. | General for related sulfonamides[4] |

| pKa | No experimental data available. Predicted values for similar sulfonamides vary. | |

| LogP (XLogP3) | 0.6 | Computed[1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

| Technique | Data Summary |

| ¹³C NMR Spectroscopy | Data available through SpectraBase.[1] |

| Mass Spectrometry (GC-MS) | Data available through the NIST Mass Spectrometry Data Center.[1] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks would include N-H stretching for the primary amine and sulfonamide, S=O stretching, and aromatic C-H and C=C stretching. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

This method uses a specialized glass tube and an oil bath to ensure uniform heating.[5]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or other heat source. The unique shape of the tube promotes convection currents, ensuring a uniform temperature distribution throughout the oil.[5][6]

-

Observation: The temperature is increased at a slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point.[8]

This protocol determines the solubility of the compound in various solvents.

-

Preparation: Label a series of small test tubes, each corresponding to a different solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether).

-

Measurement: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions (e.g., 0.25 mL at a time).[9]

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[9][10]

-

Observation: Visually inspect the tube for any undissolved solid. If the compound dissolves completely, it is classified as soluble in that solvent. If it remains partially or wholly undissolved, it is classified as insoluble.[10]

-

Classification: The solubility profile helps to classify the compound based on its polarity and the presence of acidic or basic functional groups.[11]

The dissociation constant (pKa) of the sulfonamide can be determined chromatographically.[12]

-

Mobile Phase Preparation: A series of buffered mobile phases with different, precisely known pH values are prepared. These typically consist of an acetonitrile-water mixture.[12]

-

Chromatography: A solution of this compound is injected into a reversed-phase liquid chromatography (LC) system equipped with a photodiode array (PDA) detector.[12][13]

-

Data Collection: The retention time of the compound is measured for each mobile phase pH.

-

pKa Calculation: The retention factor (k) is calculated from the retention time for each run. A plot of the retention factor versus the pH of the mobile phase will be sigmoidal. The pKa value corresponds to the pH at the inflection point of this curve. Alternatively, the absorbance spectra at the chromatographic peak maximum can be used to determine the pKa.[12][13]

Synthesis and Analysis Workflow

The synthesis and subsequent characterization of this compound follow a logical progression to ensure purity and structural confirmation.

Caption: General workflow for the synthesis and characterization of the title compound.

Biological Activity: Carbonic Anhydrase Inhibition

This compound, like many sulfonamides, has been investigated for its biological activity, particularly as an enzyme inhibitor.[2] One of the primary targets for this class of compounds is the zinc-containing metalloenzyme, carbonic anhydrase (CA).

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is vital for pH regulation and CO₂ transport.[14] Sulfonamides are known to be potent inhibitors of various CA isoforms.

References

- 1. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1709-53-1 [smolecule.com]

- 3. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE price,buy 4-AMINO-N-ETHYL-BENZENESULFONAMIDE - chemicalbook [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-N-ethylbenzenesulfonamide (CAS 1709-53-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-ethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry.[1] Sulfonamides have a well-established history as antimicrobial agents and have been explored for a variety of other therapeutic applications, including as carbonic anhydrase inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted with a sulfonamide group and an amino group at positions 1 and 4, respectively. The nitrogen atom of the sulfonamide group is further substituted with an ethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1709-53-1 | [3][4][5] |

| Molecular Formula | C₈H₁₂N₂O₂S | [3][4] |

| Molecular Weight | 200.26 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | CCNS(=O)(=O)c1ccc(N)cc1 | [3] |

| InChI | InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 | [3] |

| InChIKey | FDZPXCJOUIWRII-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [4] |

| Purity | ≥95% (commercially available) | [4] |

| Storage Temperature | Room Temperature | [4] |

| XLogP3 | 0.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 200.06194880 Da | [3] |

| Topological Polar Surface Area | 80.6 Ų | [3] |

Synthesis

A general method for the synthesis of N-alkylated sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[6] For this compound, a plausible synthetic route would start from a protected 4-aminobenzenesulfonyl chloride, followed by reaction with ethylamine and subsequent deprotection.

Detailed Experimental Protocol (Hypothetical)

The following is a representative protocol for the synthesis of N-alkylated sulfonamides, adapted for the synthesis of this compound.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: Slowly add pyridine or triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of a solution of ethylamine (1.1 equivalents). Alternatively, ethylamine gas can be bubbled through the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-4-acetamidobenzenesulfonamide.

-

Deprotection: To the crude intermediate, add a solution of aqueous HCl (e.g., 6M) and heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.

Spectral Data

Table 2: Anticipated and Reported Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹³C NMR | Mentioned in PubChem, but no specific data provided. | [3] |

| GC-MS | NIST Mass Spectrometry Data Center lists fragments at m/z 156, 108, 114, and 200. | [3] |

| IR Spectroscopy | Characteristic peaks for sulfonamides include S=O stretching (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. N-H stretching from the amino and sulfonamide groups would be expected in the region of 3500-3200 cm⁻¹. | [7] |

Biological Activity

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.[2] They typically act by binding to the zinc ion in the active site of the enzyme.[8] While specific inhibitory data for this compound is not widely published, studies on similar compounds suggest it may exhibit inhibitory activity against various carbonic anhydrase isoforms.[9]

A common method to assess carbonic anhydrase inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[10]

Materials:

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

Test compound (this compound)

-

Known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, p-NPA, test compound, and positive control in appropriate solvents (e.g., buffer for the enzyme, DMSO for the compounds).

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the test compound or positive control. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antimicrobial Activity

Sulfonamides are known to act as antimicrobial agents by inhibiting the bacterial synthesis of folic acid.[1] They are competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[1] The broth microdilution method is a standard procedure for determining MIC.[11]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in MHB in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microplate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Hypothetical Antimicrobial Activity Data Presentation

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Data not available |

| Staphylococcus aureus ATCC 29213 | Data not available |

| Pseudomonas aeruginosa ATCC 27853 | Data not available |

| Enterococcus faecalis ATCC 29212 | Data not available |

Conclusion

This compound is a sulfonamide derivative with potential applications in drug discovery, particularly in the areas of carbonic anhydrase inhibition and antimicrobial development. This technical guide has provided an overview of its chemical structure, properties, and a framework for its synthesis and biological evaluation. While specific quantitative data for this compound is limited in publicly available literature, the provided experimental protocols offer a robust methodology for researchers to generate such data and further explore the therapeutic potential of this and related molecules. Further research is warranted to fully characterize the biological activity profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1709-53-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Buy this compound | 1709-53-1 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide on the Biological Activity of 4-Amino-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-ethylbenzenesulfonamide is a sulfonamide compound with recognized potential in medicinal chemistry. This document provides a comprehensive overview of its core biological activities, primarily focusing on its role as an enzyme inhibitor and its antimicrobial properties. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this guide synthesizes the known mechanisms of the sulfonamide class, details relevant experimental protocols for its evaluation, and presents illustrative data from closely related analogs to provide a foundational understanding for research and development professionals.

Introduction

This compound belongs to the sulfonamide class of compounds, a well-established group of synthetic antimicrobial agents. The core structure, characterized by a sulfonyl group connected to an aniline ring, is a key pharmacophore responsible for a range of biological interactions. The primary biological activities attributed to this class of compounds, and by extension to this compound, are the inhibition of carbonic anhydrases and the disruption of bacterial folic acid synthesis.[1] These dual activities position such compounds as interesting candidates for further investigation in oncology and infectious diseases.

Core Biological Activities

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-documented class of carbonic anhydrase (CA) inhibitors.[2] These zinc-containing metalloenzymes play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Notably, certain isoforms, such as carbonic anhydrase IX (CA IX), are overexpressed in various tumors and are associated with tumor progression and metastasis.[3] The inhibitory action of sulfonamides is attributed to the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. While the binding affinity of this compound to carbonic anhydrase IX has been qualitatively assessed, specific quantitative data such as IC50 or Ki values are not readily found in the public domain.[3]

Antimicrobial Activity

The quintessential mechanism of action for sulfonamide antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[1]

Quantitative Biological Data

As previously stated, specific quantitative data for this compound is sparse in the available literature. To provide a frame of reference for researchers, the following tables present illustrative data for closely related benzenesulfonamide derivatives against relevant biological targets.

Table 1: Illustrative Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Analogs

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA I | >10000 |

| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA II | 118.4 |

| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA IX | 30.3 |

| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA XII | 4.5 |

| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA I | 8960 |

| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA II | 98.6 |

| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA IX | 25.6 |

| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA XII | 5.2 |

Note: The data presented is for illustrative purposes and represents values for 4-aminoethyl-benzenesulfonamide derivatives, not this compound itself.

Table 2: Illustrative Antimicrobial Activity Data for Sulfonamide Compounds

| Bacterial Strain | Compound Class | MIC (µg/mL) |

| Escherichia coli | Sulfonamide | 16 - >1024 |

| Staphylococcus aureus | Sulfonamide | 4 - 256 |

Note: This table provides a general range of Minimum Inhibitory Concentration (MIC) values observed for sulfonamides against common bacterial strains and is not specific to this compound.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folic Acid Synthesis

The primary antimicrobial mechanism of sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. This pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of DNA, RNA, and proteins.

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against carbonic anhydrase.

Caption: Workflow for determining the IC50 of a carbonic anhydrase inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Reconstitute purified human carbonic anhydrase (e.g., hCA II or hCA IX) in an appropriate buffer (e.g., Tris-SO4).

-

Prepare a fresh solution of the substrate, p-nitrophenyl acetate (p-NPA), in a solvent with minimal water content (e.g., acetonitrile).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the appropriate buffer.

-

Add the test compound solution (or solvent for control wells).

-

Add the carbonic anhydrase solution to all wells except for the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm using a microplate reader, taking kinetic readings over a set time period.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Materials:

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum from a fresh culture adjusted to a 0.5 McFarland turbidity standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Conclusion

This compound is a compound of interest due to its structural similarity to known carbonic anhydrase inhibitors and antimicrobial sulfonamides. While specific quantitative data for this particular molecule remains to be broadly published, the established mechanisms of action of the benzenesulfonamide class provide a strong foundation for its potential biological activities. The experimental protocols detailed in this guide offer standardized methodologies for researchers to quantitatively assess its efficacy as a carbonic anhydrase inhibitor and an antimicrobial agent. Further investigation is warranted to fully elucidate the specific activity and potential therapeutic applications of this compound.

References

- 1. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Amino-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-ethylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications stemming from two primary mechanisms of action: enzyme inhibition and antimicrobial activity. As an enzyme inhibitor, it primarily targets carbonic anhydrases, with a noted potential for selective inhibition of tumor-associated isoform IX (CAIX). This inhibition leads to alterations in pH homeostasis, particularly in cancer cells, which can induce apoptosis. Its antimicrobial properties are characteristic of the sulfonamide class, involving the disruption of the bacterial folic acid synthesis pathway. This guide provides a detailed examination of these mechanisms, supported by experimental protocols and illustrative quantitative data from related compounds, to serve as a comprehensive resource for research and development.

Introduction

This compound belongs to the well-established class of sulfonamide drugs, which have a long history in medicinal chemistry. The core structure, a substituted benzene ring with a sulfonamide group and an amino group, is a versatile pharmacophore. The N-ethyl substitution on the sulfonamide moiety modulates its physicochemical properties, influencing its biological activity and selectivity. This document elucidates the molecular mechanisms through which this compound exerts its effects, focusing on its roles as a carbonic anhydrase inhibitor and an antimicrobial agent.

Mechanism of Action: Carbonic Anhydrase Inhibition

Primary aromatic sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, ion transport, and other physiological processes.

Biochemical Target and Signaling Pathway

The primary target of this compound in this context is carbonic anhydrase, particularly the tumor-associated isoform CAIX. CAIX is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment by catalyzing the hydration of CO2 produced by cancer cell metabolism. This acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH (pHi) is critical for tumor progression, invasion, and resistance to therapy.

The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase, mimicking a transition state of the natural substrate. This binding is highly specific and reversible.

By inhibiting CAIX, this compound disrupts the pH regulatory machinery of cancer cells. The inability to efficiently dispose of protons leads to intracellular acidification (a drop in pHi) and a decrease in the acidification of the tumor microenvironment. This intracellular pH drop can trigger a cascade of events leading to apoptosis (programmed cell death).

Visualizing the Signaling Pathway

Quantitative Data

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| 4-Aminobenzenesulfonamide | 25000 | 240 | 37 | 35 |

| Ureido-substituted benzenesulfonamide 1 | 15.6 | 1.2 | 0.91 | 4.5 |

| Ureido-substituted benzenesulfonamide 2 | 8970 | 116 | 126.2 | 48.9 |

Note: Data is illustrative and sourced from studies on various benzenesulfonamide derivatives to show representative values.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydrase assay or an esterase activity assay.

Protocol: Esterase Activity Inhibition Assay

-

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay Buffer (e.g., 10 mM HEPES-Tris, pH 7.4)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test Compound: this compound

-

Reference Inhibitor: Acetazolamide

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

-

Add a fixed amount of the carbonic anhydrase enzyme solution to each well of the microplate.

-

Add the different concentrations of the test compound or reference inhibitor to the wells. Include control wells with enzyme and buffer only (no inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding a solution of p-NPA to each well.

-

Immediately measure the absorbance at 400 nm kinetically over a period of time (e.g., 3 minutes). The product, p-nitrophenol, is yellow.

-

The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

-

Mechanism of Action: Antimicrobial Activity

As a sulfonamide, this compound is expected to exhibit antimicrobial activity through the well-established mechanism of folic acid synthesis inhibition in bacteria.

Biochemical Target and Pathway

The target of sulfonamides is dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

This compound acts as a competitive inhibitor of DHPS. Its chemical structure is similar to that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, the sulfonamide prevents the incorporation of PABA into dihydropteroate, thereby halting the folic acid synthesis pathway. This leads to a depletion of essential metabolites and ultimately results in a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.

Visualizing the Antimicrobial Workflow

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not widely reported. The following table provides representative MIC values for other sulfonamide drugs to illustrate the expected range of activity.

| Bacterial Strain | Sulfamethoxazole MIC (µg/mL) | Sulfadiazine MIC (µg/mL) |

| Staphylococcus aureus | 8 - >128 | 16 - 256 |

| Escherichia coli | 16 - >1024 | 32 - >1024 |

| Streptococcus pneumoniae | 2 - 64 | 4 - 128 |

| Pseudomonas aeruginosa | >1024 | >1024 |

Note: Data is illustrative and sourced from general clinical microbiology data for sulfonamides.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Materials:

-

Test Compound: this compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.

-

Perform serial two-fold dilutions of the compound in CAMHB across the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (containing the serially diluted compound) with the bacterial suspension.

-

Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.

-

Conclusion

This compound demonstrates a dual mechanism of action with therapeutic potential in both oncology and infectious diseases. Its ability to inhibit carbonic anhydrase IX presents a targeted approach for cancer therapy by disrupting tumor pH regulation and inducing apoptosis. Concurrently, its function as a competitive inhibitor of dihydropteroate synthase provides a classic sulfonamide-based antimicrobial effect. Further research is warranted to quantify the specific inhibitory constants and antimicrobial spectrum of this particular derivative to fully elucidate its therapeutic potential and guide future drug development efforts. The experimental protocols detailed herein provide a robust framework for such investigations.

References

Unveiling the Therapeutic Potential of 4-Amino-N-ethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-ethylbenzenesulfonamide, a member of the sulfonamide class of compounds, holds significant therapeutic promise owing to its structural features that suggest potential applications as both a carbonic anhydrase inhibitor and an antimicrobial agent. While specific quantitative bioactivity data for this particular molecule is not extensively available in public-domain literature, this guide synthesizes the known physicochemical properties of this compound and extrapolates its potential therapeutic applications based on the well-established mechanisms of action of the sulfonamide functional group and data from closely related analogues. This document provides a comprehensive overview of its potential as an anticancer agent via the inhibition of tumor-associated carbonic anhydrase isoforms and as an antibacterial agent through the disruption of the essential bacterial folic acid synthesis pathway. Detailed experimental protocols for the synthesis and evaluation of such compounds are also presented to facilitate further research and drug development efforts in this area.

Introduction

This compound (CAS: 1709-53-1) is an aromatic sulfonamide with a molecular structure that makes it a compelling candidate for investigation in medicinal chemistry. The primary amino group and the sulfonamide moiety are key pharmacophoric features that underpin the biological activities of numerous clinically significant drugs. The sulfonamide group is the cornerstone of a major class of antibiotics and is also found in a variety of other therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic agents. This guide explores the therapeutic landscape of this compound, focusing on its potential as a targeted anticancer agent and a broad-spectrum antimicrobial.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1709-53-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)N | [1] |

| Melting Point | 106 °C | |

| Boiling Point | 367.9±44.0 °C (Predicted) | |

| Density | 1.260±0.06 g/cm³ (Predicted) | |

| pKa | 12.57±0.50 (Predicted) |

Potential Therapeutic Applications

Carbonic Anhydrase Inhibition: An Anticancer Strategy

The primary sulfonamide group is a well-established zinc-binding group that can effectively inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). Several human CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and play a crucial role in tumor progression by regulating pH in the tumor microenvironment. Inhibition of these tumor-associated CAs can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis in cancer cells.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Ureido-sulfonamide (SH7s) | - | - | 15.9 | 55.2 |

| 4-(Pyrazolyl)benzenesulfonamide urea | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |

Note: The data presented is for representative sulfonamide compounds to illustrate the potential inhibitory activity of this class. Specific data for this compound is not currently available in the cited literature.

The structural features of this compound, particularly the unsubstituted sulfonamide group, suggest that it is likely to exhibit inhibitory activity against various CA isoforms. Further research is warranted to determine its specific inhibitory profile and selectivity.

Caption: Inhibition of CA IX by sulfonamides disrupts pH balance in tumor cells.

Antimicrobial Activity: Targeting Folic Acid Synthesis

The sulfonamide class of antibiotics functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication that bacteria must synthesize de novo. As humans obtain folic acid from their diet, this pathway represents a selective target for antimicrobial therapy.

| Organism | Sulfamethoxazole MIC (µg/mL) |

| Staphylococcus aureus | 2 - >128 |

| Streptococcus pneumoniae | 8 - >128 |

| Escherichia coli | 8 - >1024 |

| Haemophilus influenzae | 0.5 - 32 |

Note: The data presented is for a representative sulfonamide to illustrate the potential antimicrobial activity. Specific data for this compound is not currently available in the cited literature.

Caption: Sulfonamides act as competitive inhibitors of DHPS in bacteria.

Experimental Protocols

Synthesis of this compound

Step 1: Acetylation of a suitable starting material (e.g., 4-aminophenol).

-

React 4-aminophenol with acetic anhydride in an appropriate solvent.

-

Isolate the resulting N-(4-hydroxyphenyl)acetamide.

Step 2: Chlorosulfonation.

-

React N-(4-hydroxyphenyl)acetamide with chlorosulfonic acid at a controlled temperature.

-

Carefully quench the reaction mixture with ice water to precipitate the p-acetamidobenzenesulfonyl chloride.

Step 3: Amination.

-

React the p-acetamidobenzenesulfonyl chloride with ethylamine in a suitable solvent such as dichloromethane or chloroform.

-

The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct.

-

Isolate the resulting N-acetyl-4-amino-N-ethylbenzenesulfonamide.

Step 4: Hydrolysis.

-

Hydrolyze the acetyl group using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

-

Neutralize the reaction mixture to precipitate the final product, this compound.

-

Purify the product by recrystallization.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II or a tumor-associated isoform).

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Test Compound (this compound) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the CA enzyme solution. Include controls for no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate to all wells.

-

Immediately measure the absorbance at 400 nm kinetically over a period of 10-30 minutes.

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Test Compound (this compound) dissolved in a suitable solvent.

-

Bacterial culture in logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microplate.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its structural similarity to known carbonic anhydrase inhibitors and sulfonamide antibiotics strongly suggests a dual potential in oncology and infectious disease. The lack of specific bioactivity data for this compound in the public domain highlights a significant opportunity for further research.

Future studies should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for this compound.

-

In Vitro Bioactivity Profiling: Comprehensive screening against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity.

-

Antimicrobial Spectrum Determination: Evaluation of its antimicrobial activity against a broad range of clinically relevant bacterial pathogens to establish its MIC values.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity for its identified biological targets.

-

In Vivo Efficacy Studies: Preclinical evaluation in relevant animal models of cancer and infectious disease to assess its therapeutic potential.

The exploration of this compound and its derivatives could lead to the discovery of novel and effective treatments for a range of diseases, underscoring the enduring importance of the sulfonamide scaffold in medicinal chemistry.

References

4-Amino-N-ethylbenzenesulfonamide: A Technical Guide to its Evaluation as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-ethylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmacology, most notably for their antimicrobial properties and their potent inhibition of carbonic anhydrases (CAs). Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for a myriad of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1]

There are 15 known human CA isoforms, with at least 12 being catalytically active.[2] Dysregulation of these isoforms is implicated in various pathologies. For instance, overexpression of CA IX and CA XII is frequently associated with solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[1][3][4][5][6] This makes CAs, particularly the tumor-associated isoforms, significant targets for therapeutic intervention.

This technical guide provides an in-depth overview of the enzyme inhibition studies concerning 4-aminobenzenesulfonamide derivatives, with a focus on the methodologies used to assess their potential as carbonic anhydrase inhibitors. While specific quantitative inhibition data for this compound is not extensively available in the reviewed literature, this document presents data for structurally related compounds to illustrate the inhibitory potential and selectivity profile of this chemical class. Detailed experimental protocols for key assays are provided to enable researchers to evaluate this and similar compounds.

Quantitative Inhibition Data: 4-Aminobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

The inhibitory potency of sulfonamides against various CA isoforms is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. The following tables summarize Kᵢ and dissociation constant (K_d) values for several 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data is compiled from multiple studies and serves as a reference for the expected range of activity for this class of compounds. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.

Table 1: Inhibition Constants (Kᵢ) of 4-Aminobenzenesulfonamide Derivatives Against hCA Isoforms I, II, IX, and XII.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | - | - | 15.9 | 55.2 |

| Ureidobenzenesulfonamides | - | - | 25 - 882 | 8.8 - 175 |

| 4-Anilinoquinazoline-based benzenesulfonamides (Compound 4a) | - | 2.4 | - | - |

| 4-Anilinoquinazoline-based benzenesulfonamides (Compound 4g) | - | - | - | 30.5 |

| N-((4-sulfamoylphenyl)carbamothioyl) amides (Compound 3f) | - | 5.3 | - | - |

| N-((4-sulfamoylphenyl)carbamothioyl) amides (Compound 3d) | - | - | - | - |

Note: Data is compiled from multiple sources for illustrative purposes.[7][8][9] Dashes indicate data not available in the cited literature.

Table 2: Dissociation Constants (K_d) of N-aryl-β-alanine and Diazobenzenesulfonamide Derivatives Against Various hCA Isoforms.

| Compound Type / Number | Target Isoform | K_d (µM) |

| N-aryl-β-alanine derivative (Compound 5) | CA II | 0.83 |

| N-aryl-β-alanine derivative (Compound 6) | CA II | 0.67 |

| N-aryl-β-alanine derivative (Compound 18) | CA II | 0.67 |

| N-aryl-β-alanine derivative (Compound 20) | CA XII | 1.85 |

| Diazobenzenesulfonamide (Compound 31) | CA I | 0.006 |

Note: Data extracted from a study on N-aryl-β-alanine and diazobenzenesulfonamide derivatives of 4-aminobenzenesulfonamide.[2]

Experimental Protocols

A thorough evaluation of a potential enzyme inhibitor requires robust and reproducible experimental protocols. The following sections detail the methodologies for two primary assays used to determine the inhibitory activity of compounds against carbonic anhydrases.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of their inhibitors. It measures the enzyme's ability to catalyze the hydration of CO₂ in real-time.

Principle: The assay follows the change in pH that occurs during the CA-catalyzed hydration of CO₂. A pH indicator, such as phenol red, is used, and the change in its absorbance is monitored over a short period (10-100 seconds) using a stopped-flow instrument. The initial rates of the reaction are measured at different substrate (CO₂) concentrations, both in the absence and presence of the inhibitor.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Inhibitor stock solution (e.g., 0.1 mM in a suitable solvent like DMSO or deionized water)

-

Buffer: 20 mM HEPES (for α-CAs, pH 7.5) or 20 mM TRIS (for β-CAs, pH 8.3)

-

pH indicator: 0.2 mM Phenol Red

-

Sodium sulfate (Na₂SO₄): 20 mM (to maintain constant ionic strength)

-

CO₂ solutions of varying concentrations (1.7 to 17 mM)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare working solutions of the enzyme and inhibitor in the appropriate buffer.

-

Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

Set the stopped-flow instrument to monitor the absorbance at the maximum wavelength for the pH indicator (557 nm for phenol red).

-

Rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution in the stopped-flow instrument.

-

Record the initial rates of the reaction for the first 5-10% of the reaction progress. At least six traces should be recorded for each inhibitor concentration.

-

Determine the uncatalyzed rate of CO₂ hydration by performing the experiment without the enzyme and subtract this from the observed rates.

-

Repeat the experiment with varying concentrations of the inhibitor.

-

Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to screen for ligand binding and to determine binding affinities.

Principle: This assay is based on the principle that the binding of a ligand (inhibitor) to a protein generally increases its thermal stability. The stability of the protein is monitored by measuring its unfolding temperature (melting temperature, Tₘ) in the presence of an environment-sensitive fluorescent dye (e.g., SYPRO Orange). This dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed upon unfolding. The Tₘ is the temperature at which 50% of the protein is unfolded. A shift in Tₘ (ΔTₘ) in the presence of a ligand indicates binding.

Materials:

-

Purified carbonic anhydrase protein

-

Inhibitor stock solutions at various concentrations

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 100 mM NaCl)

-

Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

-

Prepare a master mix containing the protein and the fluorescent dye in the assay buffer.

-

Dispense the master mix into the wells of a PCR plate.

-

Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Seal the plate and centrifuge briefly to mix the contents.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

-

Plot the fluorescence intensity as a function of temperature to generate melting curves.

-

Determine the Tₘ for each concentration of the inhibitor. The Tₘ is the inflection point of the melting curve, which can be determined by fitting the data to the Boltzmann equation or by finding the peak of the first derivative of the curve.

-

Plot the ΔTₘ (Tₘ with inhibitor - Tₘ without inhibitor) against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to an appropriate binding model to calculate the dissociation constant (K_d).

Signaling Pathways and Rationale for Inhibition

The inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, is a promising strategy in oncology. These enzymes play a critical role in regulating pH in the tumor microenvironment, which is essential for tumor cell survival, proliferation, and invasion.[1][3][4][5][6]

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and activated. HIF-1, in turn, upregulates the expression of genes that help the cancer cells adapt to the low-oxygen environment, including CA IX and CA XII.[10]

The catalytic activity of these extracellular CAs contributes to the acidification of the tumor microenvironment. They hydrate the CO₂ produced by the highly metabolic tumor cells into protons and bicarbonate ions. The protons remain in the extracellular space, lowering the pH, while the bicarbonate ions are transported into the cancer cells, where they buffer the intracellular pH and prevent acidosis. This pH gradient (acidic outside, neutral/alkaline inside) is crucial for the activity of enzymes involved in glycolysis and for the invasive behavior of cancer cells.[1][6]

By inhibiting CA IX and CA XII, it is hypothesized that the acidification of the tumor microenvironment can be reduced, and the intracellular pH of cancer cells can be disrupted, leading to apoptosis and a reduction in tumor growth and metastasis. Furthermore, the altered pH can increase the efficacy of certain chemotherapeutic agents.[11]

Conclusion

This compound is a representative of a class of compounds with significant potential for the inhibition of carbonic anhydrases. While specific data for this particular molecule is limited in the current literature, the extensive research on related 4-aminobenzenesulfonamide derivatives demonstrates potent, and in some cases, isoform-selective inhibition of human carbonic anhydrases. The established role of CA isoforms, particularly CA IX and CA XII, in cancer progression provides a strong rationale for the continued investigation of these inhibitors. The detailed experimental protocols and the understanding of the underlying signaling pathways presented in this guide offer a solid framework for researchers to evaluate this compound and other novel sulfonamides as potential therapeutic agents. Future studies should aim to generate specific quantitative data for this compound to fully elucidate its inhibitory profile and therapeutic potential.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrases: Role in pH Control and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Properties of N-Ethyl Substituted Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of N-ethyl substituted sulfonamides. It consolidates key findings on their synthesis, biological activity, and mechanism of action, presenting data in a structured format to aid in research and development efforts. The information is curated from recent scientific literature to provide an in-depth resource for professionals in the field of medicinal chemistry and drug discovery.

Introduction to N-Ethyl Substituted Sulfonamides

Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. The general structure, characterized by a sulfonyl group linked to an amine, has proven to be a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] N-alkylation of the sulfonamide nitrogen, particularly with ethyl groups, has been explored as a strategy to modulate the physicochemical and biological properties of these compounds, including their antimicrobial potency and spectrum of activity.[4] This guide focuses specifically on N-ethyl substituted derivatives, examining their efficacy against various microbial pathogens.

Antimicrobial Activity: Quantitative Data

The antimicrobial activity of N-ethyl substituted sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for several N,N-diethyl substituted sulfonamide derivatives against common bacterial strains.

Table 1: Antibacterial Activity of α-Tolylsulfonamides and their N,N-Diethyl Alkanamide Derivatives against E. coli

| Compound ID | Structure/Name | MIC (μg/mL) |

| 1 | 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | >100 |

| 6 | 4-((phenylmethylsulfonamido)methyl)benzoic acid | 100 |

| 7 | 3-phenyl-2-(phenylmethylsulfonamido)propanoic acid | 100 |

| 11 | 4-(3-hydroxy-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate | 100 |

| 12 | N,N-diethyl-2-(phenylmethylsulfonamido)acetamide | 100 |

| 14 | N,N-diethyl-2-(phenylmethylsulfonamido)propanamide | 100 |

| 22 | 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate | 12.5 |

Source: Data extracted from a study on room temperature synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties.[5][6][7]

Table 2: Antibacterial Activity of α-Tolylsulfonamides and their N,N-Diethyl Alkanamide Derivatives against S. aureus

| Compound ID | Structure/Name | MIC (μg/mL) |

| 2 | 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | 1.8 |

| 4 | (S)-1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | >100 |

| 5 | 2-((4-chlorophenyl)methylsulfonamido)acetic acid | >100 |

| 10 | 4-(2-(phenylmethylsulfonamido)ethyl)phenol | >100 |

| 11 | 4-(3-hydroxy-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate | >100 |

| 17 | N,N-diethyl-3-hydroxy-2-(phenylmethylsulfonamido)propanamide | >100 |

| 20 | N,N-diethyl-3-(4-hydroxyphenyl)-2-(phenylmethylsulfonamido)propanamide | >100 |

Source: Data extracted from a study on room temperature synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties.[5][6][7]

Table 3: Antibacterial Activity of N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides

| Compound ID | Structure/Name | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |

| 8j | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | 12.5 | 25 |

Source: Data from a study on the synthesis and antibacterial activity of N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides.[8]

Mechanism of Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[1][5]

Caption: Competitive inhibition of dihydropteroate synthase by N-ethyl sulfonamides.

Experimental Protocols

This section details the generalized methodologies for the synthesis and antimicrobial evaluation of N-ethyl substituted sulfonamides, based on published literature.

General Synthesis of N,N-Diethyl-2-(arylsulfonamido)alkanamides

The synthesis of N,N-diethyl substituted sulfonamides often involves a multi-step process. A representative workflow is outlined below.

Caption: General workflow for the synthesis of N,N-diethyl substituted sulfonamides.

Step 1: Synthesis of Arylsulfonamide Precursors An amino acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath, and an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) is added portion-wise with vigorous stirring. The reaction mixture is stirred at room temperature for several hours. The solution is then acidified with dilute hydrochloric acid to precipitate the arylsulfonamide product. The solid is filtered, washed with water, and dried.

Step 2: Synthesis of N,N-Diethyl Alkanamide Derivatives The arylsulfonamide precursor is dissolved in an appropriate solvent (e.g., dichloromethane). A coupling agent (e.g., dicyclohexylcarbodiimide) and a base (e.g., triethylamine) are added, followed by the addition of diethylamine. The reaction is stirred at room temperature overnight. The resulting mixture is filtered, and the filtrate is washed successively with dilute acid, bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which is then purified by chromatography.

Characterization: The chemical structures of the synthesized compounds are confirmed by analytical and spectral data such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[5][6]

Antimicrobial Screening

Agar Well Diffusion Method: The antibacterial activity of the synthesized compounds can be initially screened using the agar well diffusion method.[9] Bacterial cultures are uniformly spread on the surface of a sterile nutrient agar plate. Wells are made in the agar using a sterile cork borer, and a fixed concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured to assess the antibacterial activity. A standard antibiotic (e.g., ciprofloxacin or streptomycin) is used as a positive control.[9]

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by a serial dilution method. A stock solution of each compound is prepared in a suitable solvent. Two-fold serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][8]

Structure-Activity Relationship (SAR)

The antimicrobial activity of sulfonamides is highly dependent on their chemical structure. For N-ethyl substituted derivatives, the following general observations can be made from the available data:

-

Influence of the N-Substituent: The introduction of the N,N-diethyl amide moiety can significantly impact the antibacterial activity. For instance, compound 22 , an N,N-diethyl derivative, showed potent activity against E. coli (MIC = 12.5 µg/mL), whereas its precursor without the diethylamide group was less active.[5][6][7]

-

Impact of the Aryl Group: The nature of the substituent on the aryl ring of the sulfonyl group can modulate the activity.

-

Role of the Amino Acid Scaffold: The amino acid from which the sulfonamide is derived also plays a crucial role in determining the biological activity.

Caption: Key structural features influencing the antimicrobial activity of N-ethyl sulfonamides.

Conclusion

N-ethyl substituted sulfonamides continue to be a promising area of research in the quest for new antimicrobial agents. The available data suggests that modification of the sulfonamide scaffold with N-ethyl groups, particularly as part of an N,N-diethyl amide moiety, can lead to compounds with significant antibacterial activity. Further exploration of the structure-activity relationships, including the synthesis and evaluation of a broader range of derivatives, is warranted to fully elucidate their therapeutic potential. The experimental protocols and summarized data presented in this guide serve as a valuable resource for researchers dedicated to advancing this field.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Room temperature synthesis and antibacterial activity of new sulfonamides containing n,n-diethyl-substituted amido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The dysregulation of various CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[2][3] Benzenesulfonamide derivatives represent a prominent and extensively studied class of CA inhibitors (CAIs).[4] This technical guide provides an in-depth overview of the inhibition of carbonic anhydrase by benzenesulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Introduction

The sulfonamide functional group (R-SO₂NH₂) is the cornerstone of a major class of CAIs. The inhibitory mechanism of benzenesulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion within the enzyme's active site.[5][6] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's activity. The benzene ring and its various substitutions, often referred to as the "tail," extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing both the potency and isoform selectivity of the inhibitor.[7][8]

Quantitative Analysis of Inhibition

The inhibitory potency of benzenesulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following tables summarize the inhibitory activities of a selection of benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Data for Benzenesulfonamide Derivatives against hCA Isoforms (Kᵢ in nM) [7][9][10][11]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |

| Benzene- and Tetrafluorobenzenesulfonamides | ||||

| Compound 4c | - | - | 8.5 | - |

| Tetrafluorobenzenesulfonamide 5c | - | - | 1.5-38.9 | - |

| Pyrazoline Benzenesulfonamides | ||||

| Compound 26 (with piperonyl moiety) | - | 33.2 | - | - |

| Compound 31 (with benzoate moiety) | - | 41.5 | - | - |

| Triazole-Conjugated Benzenesulfonamides | ||||

| Triazolo-pyridine benzenesulfonamide 14 | - | - | Potent Inhibition | - |

| Triazolo-pyridine benzenesulfonamide 16 | - | - | Potent Inhibition | - |

| Triazolo-pyridine benzenesulfonamide 17 | - | - | Potent Inhibition | - |

| Benzoylthioureido Benzenesulfonamides | ||||

| Compound 7a | 58.20 | 2.50 | - | - |

| Compound 7b | 56.30 | 2.10 | - | - |

| Compound 7c | 33.00 | 56.60 | 31.20 | - |

| Compound 7f | 43.00 | 39.00 | 30.00 | - |

| Other Derivatives | ||||

| Ureidobenzenesulfonamide 3 | - | - | - | - |

| Ureidobenzenesulfonamide 10 | - | - | - | - |

| Compound 10a | - | 3.3 | - | - |

| Compound 10c | - | - | 568.8 | - |

| Compound 10d | - | 3.3 | - | - |

| Compound 15 | - | 3.3 | 6.1 | - |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The determination of CA inhibitory activity is crucial for the evaluation of benzenesulfonamide derivatives. The following are detailed protocols for commonly employed assays.

Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of CA and its inhibition. It directly measures the enzyme-catalyzed hydration of CO₂.[1]

Principle: The assay monitors the change in pH resulting from the formation of a proton during the hydration of CO₂. A pH indicator, such as Phenol Red, is used, and the change in its absorbance is measured spectrophotometrically over a very short time scale.[12]

Materials:

-

Applied Photophysics SX.18MV-R stopped-flow spectrometer[12]

-

CO₂-saturated water[12]

-